
Propan-2-yl 3-phenyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 It is known for its unique structure, which includes an oxirane ring (epoxide) and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the Darzens condensation reaction, where an aldehyde or ketone reacts with an α-haloester in the presence of a base to form an epoxide. For instance, the reaction between benzaldehyde and isopropyl chloroacetate in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Darzens condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the epoxide ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Propan-2-yl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 3-phenyloxirane-2-carboxylate involves its reactivity with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 3-phenyloxirane-2-carboxylate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 3-phenyloxirane-2-carboxylate is unique due to its specific combination of an isopropyl group, an epoxide ring, and a carboxylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Propiedades
Número CAS |
65017-34-7 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
propan-2-yl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8(2)14-12(13)11-10(15-11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 |
Clave InChI |
VKEMYLFSAOCKSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


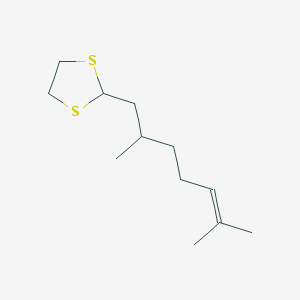

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
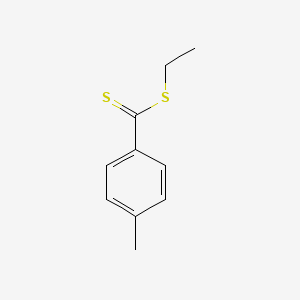
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
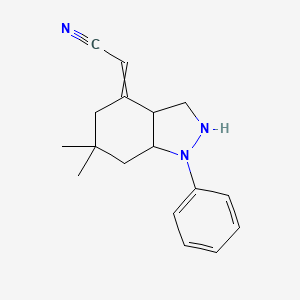
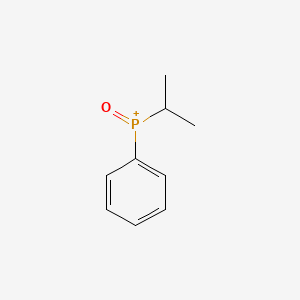
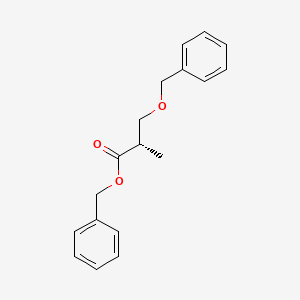




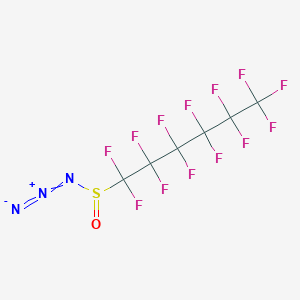
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
